molecular formula C12H15Cl2NO4 B14685911 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate CAS No. 31878-25-8

3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate

Cat. No.: B14685911
CAS No.: 31878-25-8
M. Wt: 308.15 g/mol
InChI Key: DXMYVRGZOHTVSK-UHFFFAOYSA-M
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Description

3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are characterized by the presence of an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 5-chloro-1,2,3,3-tetramethylindole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.

Scientific Research Applications

3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other indolium derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 5-chloro-1,2,3,3-tetramethyl-3H-indolium iodide

Uniqueness

3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may contain different counterions, such as iodide or chloride.

Properties

CAS No.

31878-25-8

Molecular Formula

C12H15Cl2NO4

Molecular Weight

308.15 g/mol

IUPAC Name

5-chloro-1,2,3,3-tetramethylindol-1-ium;perchlorate

InChI

InChI=1S/C12H15ClN.ClHO4/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DXMYVRGZOHTVSK-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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